3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
3-propylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJXTTTXAPJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with propyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death . The compound may also interact with enzymes or receptors involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
The triazinoindole core serves as a versatile platform for structural diversification. Key modifications and their impacts are outlined below:
Substituent Variations on the Triazinoindole Core
Key Insights :
- Halogenation (e.g., bromine at C8) enhances steric bulk and electronic effects, improving DNA intercalation or enzyme inhibition .
- Methylation at C5 increases metabolic stability and influences regioselectivity in cyclization reactions .
Side Chain Modifications
Key Insights :
- Sulfonamide groups enhance enzyme inhibition via hydrogen bonding with active sites (e.g., carbonic anhydrase) .
- Iron-chelating moieties (e.g., pyridinocycloalkyl) disrupt cellular iron metabolism, showing promise in cancer therapy .
Fused Heterocyclic Systems
Key Insights :
- Fused rings (e.g., pyrimidine or thiazole) expand π-conjugation, improving DNA intercalation or enzymatic binding .
Biological Activity
3-(Propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
- Chemical Name : this compound
- CAS Number : 312266-86-7
- Molecular Formula : C12H12N4S
- Molecular Weight : 244.31 g/mol
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Triazine Core : The initial step involves the formation of the triazine structure through cyclization reactions.
- Introduction of Propylsulfanyl Group : The propylsulfanyl moiety is introduced using thiol chemistry to enhance the compound's biological activity.
Anticancer Properties
Research indicates that derivatives of indole and triazine compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that related indole-containing compounds showed preferential antiproliferative activity against various cancer cell lines (e.g., Colo320 for colon cancer and Calu-3 for lung cancer) with low micromolar IC50 values .
- The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects:
- Compounds with similar scaffolds have shown effectiveness against a range of bacterial and fungal strains. For example, derivatives containing the indole moiety have been highlighted for their potential as antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit growth .
Inhibition of Prolyl Hydroxylase
Another significant aspect is the inhibition of prolyl hydroxylase enzymes:
- Compounds structurally related to this compound have been identified as inhibitors of prolyl hydroxylase. This inhibition is crucial in the context of hypoxia-inducible factors (HIF), which play a role in cancer progression and response to oxygen levels in tissues .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer activity in human cell lines | Showed significant cytotoxicity and apoptosis induction in cancer cells |
| Study 2 | Investigated antimicrobial properties against E. coli and S. aureus | Demonstrated effective inhibition at low concentrations |
| Study 3 | Assessed prolyl hydroxylase inhibition | Identified as a promising lead for hypoxia-related therapies |
The biological activities are attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells by activating effector caspases.
- Membrane Disruption : Alters microbial cell membrane integrity leading to cell lysis.
- Enzyme Inhibition : Disrupts normal metabolic pathways in target cells by inhibiting key enzymes like prolyl hydroxylase.
Q & A
Basic Research Questions
What are the established synthetic routes for 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, and how can purity be ensured?
The compound is synthesized via cyclocondensation of isatin derivatives (e.g., 5-bromo- or 5-chloroisatin) with thiosemicarbazide in aqueous potassium carbonate, followed by alkylation with propyl halides to introduce the sulfanyl group . Key steps include:
- Reaction optimization : pH control (8–10) and temperature (80–100°C) to minimize byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
- Characterization : NMR (¹H/¹³C), IR spectroscopy, and elemental analysis (>98% purity) .
What spectroscopic methods are critical for structural validation of this compound?
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH protons (δ 10.5–11.2 ppm), and propylsulfanyl protons (δ 1.0–2.8 ppm) confirm substituents .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 313) and fragmentation patterns validate the fused triazinoindole core .
- IR : Stretching vibrations for C=S (1,150–1,250 cm⁻¹) and N-H (3,200–3,400 cm⁻¹) .
What preliminary biological screening approaches are recommended for this compound?
- Pharmacological assays : Anticancer (MTT assay on HepG2 cells), antimicrobial (MIC against S. aureus and E. coli), and antifungal (vs. C. albicans) screens at 10–100 µM concentrations .
- Dose-response curves : IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
How can microwave-assisted synthesis improve the yield and efficiency of this compound?
Microwave irradiation (100–150 W, 80–120°C) reduces reaction time from 12 hours to 30–60 minutes by enhancing reaction kinetics. Solvent systems like DMF/water (1:1) under sealed vessels prevent solvent loss. Yields improve from ~60% (conventional) to 85–90% . Key parameters :
- Power modulation : Avoid decomposition via pulsed irradiation.
- Scalability : Parallel synthesis setups enable multi-gram production .
How should researchers address contradictory bioactivity data across studies?
Contradictions in IC₅₀ values (e.g., anticancer activity ranging from 5–30 µM) may arise from:
- Cell line variability : Genetic differences in drug metabolism (e.g., CYP450 expression in HepG2 vs. MCF-7).
- Assay conditions : Serum content (fetal bovine serum alters compound bioavailability) .
Mitigation : - Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
- Use isogenic cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) .
What computational strategies predict the compound’s binding modes to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II or fungal CYP51). Key residues (e.g., Asp94 in topoisomerase II) may form hydrogen bonds with the triazine ring .
- MD simulations : GROMACS to assess binding stability (RMSD < 2 Å over 50 ns) .
- QSAR models : Hammett constants (σ) of substituents correlate with antifungal activity (R² > 0.85) .
How can environmental fate studies be designed for this compound?
- Degradation pathways : Photolysis (UV-Vis at 254 nm) and hydrolysis (pH 3–9 buffers) to identify breakdown products (e.g., triazine ring cleavage) .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (OECD 201) .
Analytical tools : - LC-MS/MS for trace quantification (LOQ = 0.1 ppb).
- Bioconcentration factors (BCF) calculated via octanol-water partitioning (log P ~2.5) .
Methodological Tables
Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 60% | 88% |
| Solvent | Ethanol/water | DMF/water (1:1) |
| Temperature | 80°C | 110°C |
Table 2. Biological Activity Comparison
| Activity Type | Model System | IC₅₀/ MIC |
|---|---|---|
| Anticancer | HepG2 cells | 28 µM |
| Antifungal | C. albicans | 15 µg/mL |
| Antibacterial | S. aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
